3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-5-29-21-12-9-18(15-22(21)30-6-2)23(27)25-19-10-11-20-17(14-19)8-7-13-26(20)24(28)16(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQENJPVEKAICPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base.
Attachment of the benzamide moiety: The final step involves coupling the intermediate with 3,4-diethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the ethoxy groups.
Scientific Research Applications
3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s tetrahydroquinoline core is known for its biological activity, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Tetrahydroquinoline Derivatives with Isobutyryl Substituents
Example Compound: (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride ()
- Structural Similarities: Shared tetrahydroquinoline core with a 1-isobutyryl group. Both compounds have a 6-position substitution.
- Key Differences :
- Implications :
- The thiophene group may enhance π-π stacking interactions, while ethoxy groups in the target compound could improve hydrophilicity.
Benzamide-Based PCAF HAT Inhibitors ()
Example Compounds :
- Compound 17: 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% PCAF HAT inhibition).
- Compound 8: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (67% inhibition).
Biological Activity
3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, including antibacterial and antifungal activities, as well as insights from recent studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 342.43 g/mol. Its structure includes a benzamide moiety and a tetrahydroquinoline derivative, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The compound targets bacterial division protein FtsZ, which is crucial for bacterial cell division. This mechanism has been explored in various benzamide derivatives that show enhanced activity against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
- Comparative Efficacy : In one study, derivatives were synthesized and evaluated against standard antibiotics. Compounds were found to be more potent than traditional antibiotics like ciprofloxacin and linezolid against gram-positive bacteria .
Antifungal Activity
The antifungal potential of related compounds has also been investigated:
- Fungal Strains Tested : A series of benzamide derivatives were evaluated against fungi including Botrytis cinerea and Fusarium graminearum. Notably, certain derivatives showed over 80% inhibition at concentrations lower than those required for existing antifungals .
- Toxicity Assessment : The acute toxicity of some derivatives was assessed using zebrafish embryos, with results indicating low toxicity levels (e.g., 20.58 mg/L for one compound), suggesting a favorable safety profile for further development .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Study on Benzamide Derivatives : A study focusing on a series of oxadiazole-containing benzamides revealed their potential as effective antibacterial agents targeting FtsZ. The most active derivative showed remarkable efficacy against resistant strains .
- Antifungal Evaluation : Another study synthesized 28 benzamide derivatives with an emphasis on antifungal activity. The results highlighted several compounds outperforming commercial fungicides in terms of efficacy against specific fungal pathogens .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
